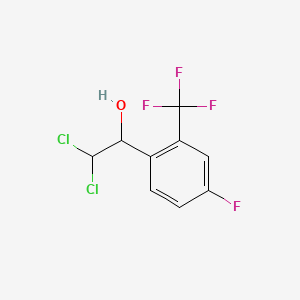
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a compound containing a trifluoromethyl group with a chlorinated phenyl derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrocarbon derivative .
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone
Uniqueness
The unique combination of chlorine and fluorine atoms in 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H6Cl2F4O |
|---|---|
Poids moléculaire |
277.04 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-2-1-4(12)3-6(5)9(13,14)15/h1-3,7-8,16H |
Clé InChI |
ODSUAHFODPRGHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















